

5,6-Dimethoxyisoindoline HCl: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	5,6-Dimethoxyisoindoline hydrochloride
CAS No.:	114041-17-7
Cat. No.:	B3083295

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Executive Summary

5,6-Dimethoxyisoindoline Hydrochloride (CAS: 114041-17-7) is a bicyclic secondary amine serving as a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzene ring fused to a pyrrolidine ring, functionalized with electron-donating methoxy groups at the 5 and 6 positions.

This moiety acts as a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors (bioisosteres of Donepezil), sigma receptor ligands, and kinase inhibitors. Its rigid bicyclic nature provides a defined spatial orientation for the methoxy groups, enhancing binding selectivity compared to flexible phenethylamine analogues.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Data
IUPAC Name	5,6-dimethoxy-2,3-dihydro-1H-isoindole hydrochloride
Common Name	5,6-Dimethoxyisoindoline HCl
CAS Number	114041-17-7
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1][2][3][4] · HCl
Molecular Weight	215.68 g/mol (Salt); 179.22 g/mol (Free Base)
Appearance	Off-white to beige crystalline solid
Solubility	High: Water, DMSO, Methanol; Low: DCM, Et ₂ O
pKa (Calc)	~9.5 (Conjugate acid of secondary amine)

Structural Anatomy

The molecule possesses

symmetry (in the free base form), rendering the 5- and 6-positions equivalent, as well as the 4- and 7-positions. This symmetry is a critical diagnostic feature in NMR spectroscopy.

Synthetic Methodologies

Two primary routes are established for the synthesis of 5,6-dimethoxyisoindoline. Method A is preferred for scalability, while Method B is useful when starting from xylene precursors.

Method A: Reduction of 5,6-Dimethoxyphthalimide (Scale-Up Route)

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the dione to the saturated amine.

Reagents: 4,5-Dimethoxyphthalimide, LiAlH₄, THF (anhydrous), 4M HCl in Dioxane.

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
- Charging: Add LiAlH₄ (3.0 equiv) to anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
- Addition: Dissolve 4,5-dimethoxyphthalimide (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic.
- Reflux: Warm to room temperature, then reflux for 12–16 hours. The solution typically turns from yellow to gray/white suspension.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a granular white precipitate forms.
- Filtration: Filter through a Celite pad. Wash the cake with THF.
- Salt Formation: Concentrate the filtrate. Redissolve the crude oil in minimal ethanol/ether. Add 4M HCl in dioxane dropwise at 0°C.
- Isolation: Filter the precipitated HCl salt and recrystallize from MeOH/Et₂O.

Method B: Cyclization of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene

This route creates the pyrroline ring via double nucleophilic substitution.

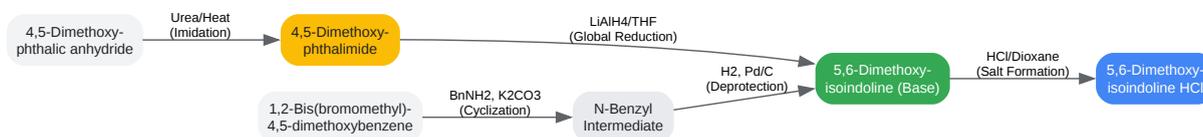
Reagents: 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, Benzylamine (or Ammonia), K₂CO₃, Acetonitrile.

Protocol:

- Cyclization: Dissolve the dibromide precursor in MeCN. Add Benzylamine (1.05 equiv) and K₂CO₃ (3.0 equiv). Reflux for 4 hours.
- Workup: Filter salts, concentrate, and purify the N-benzyl intermediate.

- Deprotection: Hydrogenate (H_2 , Pd/C, MeOH) to remove the benzyl group.
- Salting: Treat with HCl as in Method A.

Synthesis Logic & Pathway Diagram



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Figure 1: Convergent synthetic pathways for 5,6-dimethoxyisindoline HCl. Method A (top) is preferred for atom economy in scale-up.

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. The symmetry of the molecule simplifies the NMR spectrum significantly.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 (Standard for HCl salts to prevent aggregation).

Nucleus	Shift (δ ppm)	Multiplicity	Integration	Assignment
^1H	9.80	Broad Singlet	2H	NH_2^+ (Ammonium)
^1H	6.95	Singlet	2H	Ar-H (C4, C7)
^1H	4.42	Singlet (or m)	4H	Ar- CH_2 -N (C1, C3)
^1H	3.75	Singlet	6H	- OCH_3
^{13}C	149.5	-	-	C-O (C5, C6)
^{13}C	126.8	-	-	Ar-C (Bridgehead)
^{13}C	106.2	-	-	Ar-C (C4, C7)
^{13}C	56.0	-	-	- OCH_3
^{13}C	47.5	-	-	Ar- CH_2 -N

Diagnostic Check:

- Symmetry: If you see multiple aromatic peaks or split methylene peaks (complex coupling), the ring may not be fully reduced (isoindolinone impurity) or the salt has disproportionated.
- Water: HCl salts are hygroscopic. Expect a water peak at ~ 3.33 ppm in DMSO- d_6 .

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.
- Expected Mass: $m/z = 180.1$ $[\text{M}+\text{H}]^+$ (Free base mass + 1).
- Fragmentation: Loss of methyl radical (-15) or ammonia (-17) may be observed at high collision energies.

Medicinal Chemistry Applications

The 5,6-dimethoxyisoindoline scaffold acts as a rigidified analogue of the 3,4-dimethoxyphenethylamine moiety (dopamine/mescaline motif).

Acetylcholinesterase (AChE) Inhibitors

It serves as a bioisostere for the indanone ring in Donepezil. The nitrogen atom allows for attachment to benzyl-piperidine chains, while the dimethoxy group anchors the molecule in the peripheral anionic site (PAS) of the enzyme via π -stacking and hydrogen bonding.

Sigma Receptor Ligands

Derivatives of this scaffold show high affinity for σ_1 and σ_2 receptors, relevant in the treatment of neuropathic pain and psychosis. The constrained geometry improves selectivity over dopaminergic receptors.

Kinase Inhibition

Used as the solvent-exposed "tail" in ATP-competitive inhibitors. The secondary amine allows facile coupling to heteroaryl chlorides (via S_NAr) or carboxylic acids (via amide coupling).

Handling and Stability

- Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C .
- Free Base Instability: The free base is prone to oxidation (forming isoindoles or polymers) upon prolonged exposure to air. Always store as the HCl or fumarate salt.
- Safety: Isoindolines can be skin irritants. Standard PPE (gloves, goggles) is required.

References

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- Chemical Data: PubChem Compound Summary for CID 12787225 (Related 5,6-dimethoxyisoindolin-1-one).

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- To cite this document: BenchChem. [5,6-Dimethoxyisoindoline HCl: Technical Monograph & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3083295#chemical-structure-of-5-6-dimethoxyisoindoline-hcl>]

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Phone: (601) 213-4426

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